Furo[2,3-b]pyridin-3-ylmethanamine
Description
Furo[2,3-b]pyridin-3-ylmethanamine is a bicyclic heteroaromatic compound consisting of a fused furan and pyridine ring system, with a methanamine (-CH₂NH₂) substituent at the 3-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and drug design.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2 |
InChI Key |
KSKJBZHKQZSODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2CN |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Analytical Characterization of Furo[2,3-b]pyridin-3-ylmethanamine
Critical analytical techniques employed in the characterization and purity assessment include:
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H NMR Spectroscopy | Structural confirmation | Methanamine CH2 protons at δ ~3.2–3.5 ppm |
| ¹³C NMR Spectroscopy | Carbon framework elucidation | Signals consistent with furopyridine core |
| Mass Spectrometry (HRMS) | Molecular weight verification | [M+H]+ peak at m/z consistent with C8H8N2O |
| HPLC (UV/fluorescence) | Purity assessment | Purity >95% typically achieved |
| X-ray Crystallography | Structural confirmation of fused rings | Resolves regiochemistry and conformation |
Research Findings and Applications
- The compound is a valuable building block for synthesizing complex heterocycles with potential biological activities, including anticancer and antimicrobial properties.
- It exhibits strong binding affinities to molecular targets such as human epidermal growth factor receptor 2 (HER2), serine/threonine kinase AKT1, and estrogen receptor alpha (ERα), indicating therapeutic potential.
- The compound's synthesis is optimized for scalability and functional group tolerance, enabling structure-activity relationship (SAR) studies in medicinal chemistry.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| S_NAr + Intramolecular Cyclization | Builds furopyridine core efficiently | High yields, scalable | Requires careful control of conditions |
| Palladium-Catalyzed Cross-Coupling | Enables direct amination at 3-position | Regioselective, versatile | Requires expensive catalysts |
| Claisen-Schmidt Condensation | Multi-step, allows diverse substitutions | Flexible synthetic access | Longer synthesis time |
| Thorpe-Ziegler Cyclization | Intramolecular cyclization of nitriles | High yield, suitable for derivatives | Limited to specific substrates |
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridin-3-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Furo[2,3-b]pyridin-3-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridin-3-ylmethanamine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that the compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical distinctions between Furo[2,3-b]pyridin-3-ylmethanamine and its analogs:
*Note: The exact molecular formula for this compound is inferred from analogs as ~C₉H₉N₂O.
Key Observations:
- Fusion Position : The [2,3-b] vs. [2,3-c] fusion alters the spatial arrangement of the bicyclic system, impacting π-π stacking interactions and receptor binding .
- Molecular Weight: D3G (174.2 g/mol) is heavier due to the non-fused pyridin-3-yl substituent, which may influence pharmacokinetic properties like metabolic stability .
Q & A
Basic: What are the most reliable synthetic routes for Furo[2,3-b]pyridin-3-ylmethanamine, and what reaction conditions ensure optimal yields?
The synthesis of this compound typically involves cyclization strategies or functionalization of preformed furopyridine scaffolds. A well-documented method includes the use of sodium methoxide-mediated cyclization of nicotinonitrile derivatives, yielding furo[2,3-b]pyridines in moderate to good yields (50–75%) . Another approach involves aminoalkylation at the C2 position of the furopyridine core using reductive amination or nucleophilic substitution, as described in Shiotani’s work on 2-aminoalkyl derivatives . Key reaction conditions include:
- Temperature : Mild conditions (25–60°C) to prevent ring decomposition.
- Catalysts : Gold complexes or chiral phosphoric acids for stereoselective modifications .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
1H/13C NMR : Essential for confirming regiochemistry and substitution patterns. For example, the pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while furan protons appear upfield (δ 6.0–7.0 ppm) .
X-ray Crystallography : Resolves ambiguities in fused-ring systems. A study on furo[3,2-b]pyridin-3(2H)-one derivatives used X-ray data to confirm the planar geometry of the bicyclic core .
Mass Spectrometry (HRMS) : Validates molecular weight (148.16 g/mol for C8H8N2O) and fragmentation patterns .
Basic: What biological activities have been reported for this compound derivatives?
- Anticancer Activity : Derivatives exhibit antiproliferative effects via kinase inhibition or apoptosis induction. For example, 3-aminofuro[2,3-b]pyridine analogs showed IC50 values <10 µM in breast cancer cell lines .
- Antiviral Potential : Structural analogs like (4-fluorophenyl)(pyridin-3-yl)methylamine demonstrated inhibitory activity against RNA viruses (IC50: 2–5 µM) .
- Antimicrobial Properties : Furopyridine-based photosensitizers in photodynamic therapy effectively ablate bacterial biofilms .
Advanced: How can stereoselectivity be optimized in the synthesis of chiral this compound derivatives?
- Chiral Catalysts : Use of BINOL-derived phosphoric acids in asymmetric Mannich reactions achieves enantiomeric excess (ee) >90% .
- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to control axial chirality in fused-ring systems .
- Solvent Engineering : Hexafluoroisopropanol (HFIP) enhances hydrogen bonding, stabilizing transition states for stereocontrol .
Advanced: How can contradictory biological data between furopyridine and thienopyridine analogs be resolved?
Contradictions often arise from differences in electron density and solubility. For example:
- Thieno[2,3-b]pyridines : Higher lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility, limiting bioavailability .
- Furo[2,3-b]pyridines : Oxygen’s electronegativity improves solubility but may reduce membrane permeability.
Resolution Strategy : Perform comparative SAR studies with isosteric replacements (e.g., S→O substitutions) and use computational models (e.g., COSMO-RS) to predict solubility-bioactivity trade-offs .
Advanced: What computational methods are recommended for predicting the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The pyridine N-atom and furan O-atom are electron-deficient, favoring Pd-catalyzed couplings at C6 or C7 positions .
- Molecular Docking : Predict binding affinities for target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Advanced: What mechanistic insights explain the cytotoxicity of this compound in cancer cells?
- Apoptosis Induction : Activation of caspase-3/7 pathways via mitochondrial membrane depolarization (JC-1 assay data) .
- ROS Generation : Electron-deficient rings promote redox cycling, increasing intracellular ROS levels (measured via DCFH-DA assays) .
- Kinase Inhibition : Competitive binding at ATP pockets of Aurora kinases (IC50: 0.8–1.2 µM), validated by Western blotting of phosphorylated substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
